![molecular formula C19H17ClF3N3O3S B2829231 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 1252898-56-8](/img/structure/B2829231.png)
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide” is a chemical compound with the molecular formula C19H20ClN3O3S . It has a molecular weight of 405.9 . The compound is available from suppliers such as Vitas M Chemical Limited and Life Chemicals Inc .
Molecular Structure Analysis
The compound contains a total of 46 atoms, including 21 Hydrogen atoms, 19 Carbon atoms, 3 Nitrogen atoms, 3 Oxygen atoms, and 1 Sulfur atom .Physical And Chemical Properties Analysis
The compound has a molecular weight of 405.9 . The solubility of the compound in DMSO is unknown .Applications De Recherche Scientifique
Synthesis and Heterocyclic Chemistry
Acetoacetanilides in Heterocyclic Synthesis : A study by Harb, Hussein, and Mousa (2006) outlines an expeditious synthesis method for thienopyridines and other fused derivatives using 3-oxo-N-{4-[(pyrimidin-2-ylamino)sulfonyl]phenyl}butanamide. This process highlights the compound's role in creating thieno[2,3-b]pyridine derivatives, demonstrating its utility in heterocyclic chemistry and potential for generating novel compounds with varying biological activities (Harb, Hussein, & Mousa, 2006).
Radiopharmaceuticals and Imaging
Radiosynthesis of [18F]PBR111 : Dollé et al. (2008) report on the synthesis of DPA-714, a compound designed for labeling with fluorine-18 for in vivo imaging using PET, indicating the compound's significance in developing radiopharmaceuticals for diagnostic purposes (Dollé et al., 2008).
Antimicrobial Activity
Synthesis and Antimicrobial Activity of Thienopyrimidine Derivatives : Kerru et al. (2019) describe the synthesis of novel thienopyrimidine linked rhodanine derivatives demonstrating significant antibacterial potency against various bacteria, highlighting the potential of such compounds in antimicrobial research (Kerru et al., 2019).
Antioxidant Activity
Synthesis and Antioxidant Activity of Pyrimidine Derivatives : Dhakhda, Bhatt, and Bhatt (2021) synthesized a series of pyrimidine derivatives evaluated for their antioxidant activity, indicating the compound's relevance in exploring antioxidative properties for potential therapeutic applications (Dhakhda, Bhatt, & Bhatt, 2021).
Anticancer Activity
Design and Synthesis for Anticancer Activity : Al-Sanea et al. (2020) investigated certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives for their in vitro cytotoxic activity against cancer cell lines, emphasizing the compound's potential use in designing new anticancer agents (Al-Sanea et al., 2020).
Mécanisme D'action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family . They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis .
Mode of Action
The compound acts as an inhibitor of PARP-1 . Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival . By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .
Biochemical Pathways
The compound affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways . These pathways are crucial for maintaining genome integrity. By inhibiting PARP-1, the compound disrupts these pathways, leading to genomic instability and cell death .
Pharmacokinetics
It is mentioned that most of the synthesized compounds in the same study were predicted to have good pharmacokinetics properties in a theoretical kinetic study .
Result of Action
The compound shows promising anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines . It results in genomic dysfunction and cell death by compromising the cancer cell DNA repair mechanism .
Propriétés
IUPAC Name |
2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClF3N3O3S/c1-2-3-7-25-17(28)16-14(6-8-30-16)26(18(25)29)10-15(27)24-13-9-11(19(21,22)23)4-5-12(13)20/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUYZALLHDYAKH-UHFFFAOYSA-O |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClF3N3O3S+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

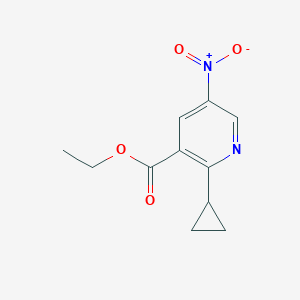
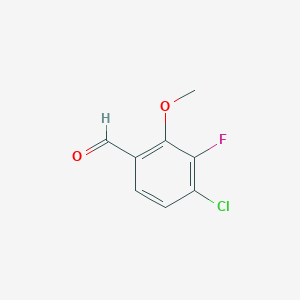
![1H,1aH,2H,3H,7bH-cyclopropa[a]naphthalen-1-ylmethanamine hydrochloride](/img/structure/B2829150.png)
![3-(4-fluorophenyl)-1-(2-methoxyethyl)-7,9-dimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2829152.png)
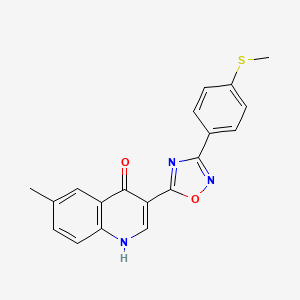
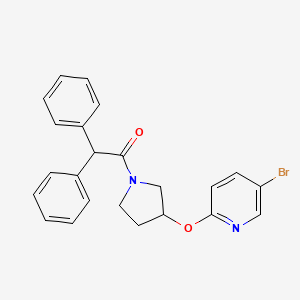
![N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2829160.png)

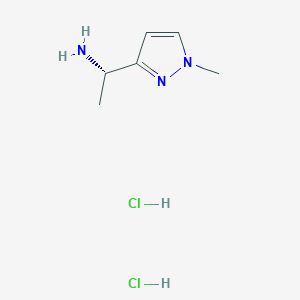
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3-chlorobenzamide](/img/structure/B2829163.png)
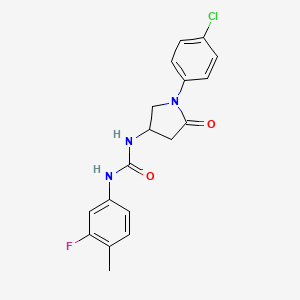
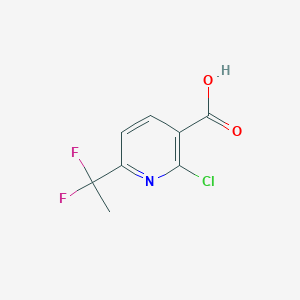
![5-chloro-N-(4H-chromeno[4,3-d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2829170.png)
![7-Chloro-2-(3-(dimethylamino)propyl)-6-methyl-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2829171.png)